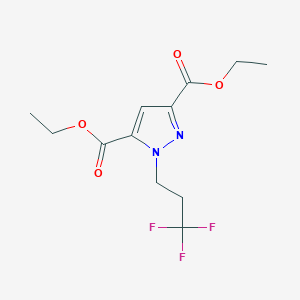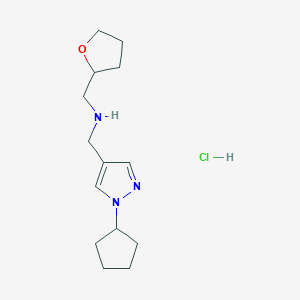![molecular formula C11H13ClN2O B12220254 1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride](/img/structure/B12220254.png)
1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique fused bicyclic structure . The compound has garnered interest for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the alkylation of imidazo[1,2-a]pyridine derivatives in acetonitrile under heating conditions . Industrial production methods often employ similar strategies but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research. In medicinal chemistry, it is explored for its potential as an antibacterial, antifungal, antiviral, and anti-inflammatory agent . It has also been studied for its potential use in treating cancer, cardiovascular diseases, and Alzheimer’s disease . Additionally, its unique structural properties make it valuable in material science .
Mechanism of Action
The mechanism of action of 1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis by targeting bacterial enzymes and disrupting their function . The compound’s effects are often mediated through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar compounds in the imidazo[1,2-a]pyridine class include 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and other functionalized derivatives . What sets 1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride apart is its specific substitution pattern and the resulting unique biological activities . These differences highlight its potential for targeted therapeutic applications and its versatility in chemical synthesis.
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c1-7-4-5-13-8(2)11(9(3)14)12-10(13)6-7;/h4-6H,1-3H3;1H |
InChI Key |
WTVGDEBVILNGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B12220177.png)
![Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B12220187.png)

![2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12220195.png)
![1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B12220202.png)
![2-(Piperidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B12220206.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12220211.png)
![5-benzoyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12220217.png)
![3-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12220225.png)


![[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12220251.png)

